Glycol Salicylate

Description

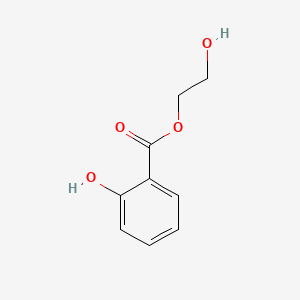

Glycol salicylate, also known as 2-hydroxyethyl salicylate, is a benzoate ester formed from the condensation of the carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol. It is found as an active ingredient and topical analgesic in patches used to provide relief for mild to moderate muscle and joint pain. This drug belongs to the salicylate group of drugs, which are used as analgesic agents for the treatment of mild to moderate pain. Glycol salicylate (GS), composed of salicylic acid (SA) and ethylene glycol, is a non-steroidal anti-inflammatory drug. This ingredient is an important component of many topical creams and sprays for the relief of aches, pains, and stiffness of the muscles, joints, and tendons.

component of Piadar; topical ointment of the above including 1% methanol in base

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-3-1-2-4-8(7)11/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYLCBNXHHHPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048987 | |

| Record name | 2-Hydroxyethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-28-5 | |

| Record name | Glycol salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycol salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxyethyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1VBB7AXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glycol Salicylate's Mechanism of Action in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycol salicylate, a topical non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through its active metabolite, salicylic acid. This guide delineates the core mechanisms by which glycol salicylate mitigates inflammation at a molecular level. The primary mode of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, emerging evidence highlights the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides a comprehensive overview of the signaling pathways, quantitative data on inhibitory activities, and detailed experimental protocols relevant to the study of glycol salicylate's anti-inflammatory properties.

Introduction

Glycol salicylate is a benzoate ester formed from salicylic acid and ethylene glycol, commonly used in topical analgesic formulations for the relief of musculoskeletal pain and inflammation. Upon topical application, it penetrates the skin and is hydrolyzed to salicylic acid, the principal active compound responsible for its pharmacological effects. This guide provides a detailed exploration of the molecular mechanisms underlying the anti-inflammatory action of glycol salicylate, with a focus on its impact on key enzymatic and signaling pathways.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever.

The Cyclooxygenase Pathway

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, including PGE2, which is a potent inflammatory mediator.

Quantitative Data on COX Inhibition

| Compound | Target | Assay Conditions | IC50 Value | Reference |

| Sodium Salicylate | COX-2 | Inhibition of PGE2 release in IL-1β-stimulated A549 cells (24 hr) | 5 µg/mL | |

| Sodium Salicylate | COX-2 | Acute inhibition (30 min) in A549 cells with 0, 1, or 10 µM arachidonic acid | >100 µg/mL | |

| Aspirin | COX-2 | LPS-induced PGE2 synthesis in RAW 264.7 macrophages | 5.35 µM | |

| Sodium Salicylate | COX-2 | LPS-induced PGE2 synthesis in RAW 264.7 macrophages | No significant inhibition up to 100 µM | |

| Salicylic Acid | COX-2 | PMA-induced PGE2 synthesis in human foreskin fibroblasts | ≈5 x 10⁻⁶ M | |

| Aspirin | Erk Activation | FMLP- or AA-stimulated neutrophils | 1-8 mM | |

| Sodium Salicylate | Erk Activation | FMLP- or AA-stimulated neutrophils | 1-8 mM |

Note: The efficacy of salicylic acid as a direct COX inhibitor is debated and appears to be dependent on experimental conditions, particularly the concentration of arachidonic acid. Some studies suggest that at therapeutic concentrations, salicylate's anti-inflammatory effects may be partially mediated by suppressing COX-2 induction at the transcriptional level.

Diagram of the Cyclooxygenase Pathway and Salicylate Inhibition

Caption: Inhibition of COX enzymes by salicylic acid.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, salicylic acid influences intracellular signaling cascades that are pivotal in the inflammatory response.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Salicylates have been shown to inhibit NF-κB activation, although the precise mechanism is complex and may be cell-type specific. One proposed mechanism is the direct inhibition

Pharmacological Profile of 2-Hydroxyethyl Salicylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl salicylate, also known as glycol salicylate, is a benzoate ester of salicylic acid and ethylene glycol.[1][2] It is a non-steroidal anti-inflammatory drug (NSAID) primarily used in topical formulations for its analgesic and anti-inflammatory properties to relieve musculoskeletal pain.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of 2-hydroxyethyl salicylate, including its mechanism of action, pharmacokinetics, and relevant experimental methodologies.

Chemical and Physical Properties [5]

| Property | Value |

| Chemical Name | 2-hydroxyethyl 2-hydroxybenzoate |

| Synonyms | Glycol salicylate, Ethylene glycol monosalicylate |

| CAS Number | 87-28-5 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | Colorless to pale yellow oily liquid or low-melting solid |

| Melting Point | 25 °C |

| Boiling Point | 166 °C at 13 mmHg |

| Density | 1.244 g/mL at 25 °C |

| Solubility | Slightly soluble in water; highly soluble in ethanol, acetone, and ether |

Mechanism of Action

The primary mechanism of action of 2-hydroxyethyl salicylate is similar to other salicylates, involving the inhibition of cyclooxygenase (COX) enzymes. However, emerging research suggests that salicylates may also exert their anti-inflammatory effects through other pathways.

Cyclooxygenase (COX) Inhibition

2-Hydroxyethyl salicylate functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, 2-hydroxyethyl salicylate reduces the production of prostaglandins at the site of application, leading to its anti-inflammatory and analgesic effects.

Signaling Pathway of Cyclooxygenase Inhibition by NSAIDs

Modulation of NF-κB Signaling

Salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. NF-κB regulates the expression of various pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, 2-hydroxyethyl salicylate may further contribute to its anti-inflammatory effects beyond COX inhibition.

Activation of AMP-Activated Protein Kinase (AMPK)

Recent studies have revealed that salicylates can directly activate AMP-activated protein kinase (AMPK), a cellular energy sensor with a crucial role in regulating metabolism and inflammation. AMPK activation has been shown to have anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. This suggests a novel, COX-independent mechanism for the anti-inflammatory properties of salicylates.

Signaling Pathway of AMPK Activation by Salicylates

Pharmacokinetics

Absorption

Following topical application, 2-hydroxyethyl salicylate is absorbed through the skin. The absorption of salicylates follows first-order kinetics, with a reported absorption half-life ranging from 5 to 16 minutes for salicylates in general. The extent of percutaneous absorption can be influenced by the formulation, application site, and skin condition. Studies on methyl salicylate, a related compound, have shown that approximately 12-20% of the topically applied dose is absorbed systemically.

Distribution

Once absorbed, 2-hydroxyethyl salicylate is hydrolyzed to salicylic acid, which is then distributed throughout the body. Salicylic acid is known to bind to plasma proteins, particularly albumin.

Metabolism

The metabolism of 2-hydroxyethyl salicylate is similar to that of other salicylates. It is primarily hydrolyzed to salicylic acid and ethylene glycol. Salicylic acid then undergoes further metabolism in the liver through several pathways:

-

Conjugation with glycine to form salicyluric acid.

-

Conjugation with glucuronic acid to form salicyl acyl and phenolic glucuronides.

-

Oxidation to gentisic acid and other hydroxylated metabolites.

A study on the in vivo metabolism of 2-hydroxyethyl salicylate in horses identified glucuronide-conjugated 2-hydroxyethyl salicylate, sulphate-conjugated 2-hydroxyethyl salicylate, and salicylic acid as metabolites.

Postulated Metabolic Pathway of 2-Hydroxyethyl Salicylate

Excretion

The metabolites of 2-hydroxyethyl salicylate, along with a small amount of unchanged salicylic acid, are primarily excreted by the kidneys in the urine.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to evaluate the pharmacological profile of topical salicylates.

In Vitro Percutaneous Absorption: Franz Diffusion Cell

The Franz diffusion cell is a standard in vitro method for assessing the percutaneous absorption of topical formulations.

Methodology:

-

Membrane Preparation: Excised human or animal skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Formulation Application: A known quantity of the 2-hydroxyethyl salicylate formulation is applied to the surface of the skin in the donor chamber.

-

Receptor Fluid: The receptor chamber is filled with a physiological buffer, maintained at a constant temperature (typically 32-37°C) and stirred continuously to ensure sink conditions.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis.

-

Quantification: The concentration of 2-hydroxyethyl salicylate and/or its metabolite, salicylic acid, in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Franz Diffusion Cell Study

In Vivo Bioavailability: Dermal Microdialysis

Dermal microdialysis is an in vivo technique used to measure the concentration of a drug in the dermal interstitial fluid, providing a direct measure of local bioavailability.

Methodology:

-

Probe Insertion: A microdialysis probe, which consists of a semi-permeable membrane, is inserted into the dermis of the study subject (animal or human).

-

Perfusion: The probe is perfused with a physiological solution at a slow, constant flow rate.

-

Formulation Application: The topical formulation containing 2-hydroxyethyl salicylate is applied to the skin surface directly above the microdialysis probe.

-

Dialysate Collection: As the perfusate flows through the probe, unbound drug molecules in the dermal interstitial fluid diffuse across the semi-permeable membrane and into the perfusate. The resulting solution, called the dialysate, is collected at specific time intervals.

-

Quantification: The concentration of the analyte in the dialysate is determined using a sensitive analytical method, such as LC-MS/MS.

Experimental Workflow for In Vivo Microdialysis Study

Quantitative Data

Specific quantitative data for 2-hydroxyethyl salicylate is limited in the publicly available literature. The following tables summarize available data for 2-hydroxyethyl salicylate and related salicylates.

Table 1: In Vitro Skin Permeation of Salicylates

| Compound | Formulation | Skin Model | Flux (µg/cm²/h) | Reference |

| Glycol Salicylate | 7% Gel | Human Epidermal Membranes | Not specified, but substantial penetration observed | |

| Methyl Salicylate | 20% Cream | Human Full-Thickness Skin | ~0.8 | |

| Methyl Salicylate | 20% Cream | Human Epidermal Membranes | ~2.5 |

Table 2: Pharmacokinetic Parameters of Topical Salicylates in Humans

| Compound | Formulation | Cmax (mg/L) | Tmax (h) | Bioavailability (%) | Reference |

| Methyl Salicylate | Ointment | 2-6 (after 7 applications) | ~1 (after 1st application) | 15.5 - 22.4 (urinary recovery) |

Table 3: COX Inhibition by Salicylates (Surrogate Data)

| Compound | Enzyme | IC50 | Cell/System | Reference |

| Aspirin | COX-2 | 5.35 µM | LPS-activated murine macrophages | |

| Sodium Salicylate | COX-2 | >100 µM | LPS-activated murine macrophages | |

| Triflusal | COX-2 | 0.16 mM | LPS-activated human blood | |

| HTB | COX-2 | 0.39 mM | LPS-activated human blood | |

| 2-hydroxy-4-trifluoromethylbenzoic acid, a metabolite of triflusal |

Conclusion

2-Hydroxyethyl salicylate is a topically active NSAID that exerts its analgesic and anti-inflammatory effects primarily through the inhibition of COX enzymes, with potential contributions from the modulation of NF-κB and activation of AMPK signaling pathways. It undergoes percutaneous absorption and is metabolized similarly to other salicylates. While specific quantitative data for 2-hydroxyethyl salicylate is sparse, the available information on related compounds provides a solid foundation for its pharmacological profile. Further research is warranted to fully elucidate the specific pharmacokinetic and pharmacodynamic properties of 2-hydroxyethyl salicylate in humans and to establish its comparative efficacy and safety profile against other topical NSAIDs. This technical guide provides a comprehensive summary of the current knowledge to aid researchers and drug development professionals in their work with this compound.

References

Synthesis and Characterization of Glycol Salicylate from Ethylene Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol salicylate, a derivative of salicylic acid, is a widely utilized active pharmaceutical ingredient, primarily in topical analgesics for the relief of musculoskeletal pain.[1][2][3] Its efficacy is attributed to its anti-inflammatory and analgesic properties, similar to other salicylates, which function by inhibiting cyclooxygenase (COX) enzymes.[1] This technical guide provides a comprehensive overview of the synthesis of glycol salicylate from ethylene glycol and salicylic acid, detailing experimental protocols, and outlining key characterization techniques. Quantitative data is summarized for clarity, and procedural workflows are visualized to facilitate understanding and replication in a research and development setting.

Synthesis of Glycol Salicylate

The synthesis of glycol salicylate, also known as 2-hydroxyethyl salicylate, is primarily achieved through two main synthetic routes: the reaction of a salicylate salt with a halo-alcohol or the direct esterification of salicylic acid with ethylene glycol.

Synthesis via Sodium Salicylate and 2-Chloroethanol

A common and effective method for preparing glycol salicylate involves the reaction of sodium salicylate with 2-chloroethanol. This method offers high conversion rates and product purity.

Reaction:

A generalized workflow for this synthesis is presented below:

C₇H₆O₃ + C₂H₆O₂ --[H₂SO₄]--> C₉H₁₀O₄ + H₂O (Salicylic Acid) + (Ethylene Glycol) --[Catalyst]--> (Glycol Salicylate) + (Water)

Experimental Protocols

Synthesis of Glycol Salicylate from Sodium Salicylate and 2-Chloroethanol

This protocol is adapted from a patented method demonstrating high yield and purity.

Materials:

-

Sodium salicylate

-

2-Chloroethanol

-

Reaction vessel equipped with a stirrer and heating mantle

-

Filtration apparatus

-

Reduced pressure distillation setup

Procedure:

-

Charge the reaction vessel with sodium salicylate and 2-chloroethanol in a molar ratio of 1:3 to 1:5.

-

Commence stirring and gradually heat the mixture to a reaction temperature of 115-130 °C.

-

Maintain the reaction at this temperature for 4 to 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Recover the excess 2-chloroethanol from the filtrate via distillation under reduced pressure.

-

The crude glycol salicylate is then purified by vacuum distillation at a pressure of 350-600 Pa, collecting the fraction at 120-140 °C to obtain the pure product.

Characterization of Glycol Salicylate

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized glycol salicylate.

¹H and ¹³C NMR are powerful tools for the structural elucidation of glycol salicylate.

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Signals: The spectrum will show characteristic peaks for the aromatic protons, the protons of the ethylene glycol moiety, and the hydroxyl protons. The integration of these peaks should correspond to the number of protons in each environment.

Expected ¹³C NMR Signals: The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethylene glycol chain.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

Expected Absorption Bands:

-

A broad peak corresponding to the O-H stretch of the phenolic hydroxyl group (around 3100-3000 cm⁻¹).

-

A strong absorption band for the C=O stretch of the ester group (around 1680 cm⁻¹).

-

Peaks corresponding to the C=C stretching of the aromatic ring (near 1600 cm⁻¹).

-

C-O stretching bands.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of glycol salicylate.

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of glycol salicylate (182.17 g/mol ).

Quantitative Data

The following table summarizes the quantitative data obtained from various synthesis experiments as reported in the literature.

| Parameter | Value | Reference |

| Synthesis via Sodium Salicylate and 2-Chloroethanol | ||

| Molar Ratio (Sodium Salicylate : 2-Chloroethanol) | 1 : 3-5 | |

| Reaction Temperature | 115-130 °C | |

| Reaction Time | 4-8 hours | |

| Product Yield | 85-91% | |

| Product Purity | >99% | |

| Physical and Spectroscopic Data | ||

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| Boiling Point | 166 °C at 13 mmHg | |

| Density | 1.244 g/mL at 25 °C |

Mechanism of Action

Glycol salicylate, like other salicylates, exerts its therapeutic effect primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By blocking the action of COX enzymes, glycol salicylate reduces the production of prostaglandins, thereby leading to its analgesic and anti-inflammatory effects.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of glycol salicylate from ethylene glycol. The presented synthetic routes, particularly the reaction of sodium salicylate with 2-chloroethanol, offer efficient and high-yielding methods for its preparation. The characterization techniques outlined, including NMR, FTIR, and mass spectrometry, are essential for confirming the identity and purity of the final product. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.

References

In vitro metabolism and absorption of glycol salicylate

An In-Depth Technical Guide to the In Vitro Metabolism and Absorption of Glycol Salicylate

Introduction

Glycol salicylate, the ester formed from salicylic acid and ethylene glycol, is a topical analgesic agent widely used for the relief of musculoskeletal pain.[1][2] As a non-steroidal anti-inflammatory drug (NSAID), its therapeutic efficacy is dependent on its ability to permeate the skin barrier and deliver the active salicylate moiety to the target tissues. Understanding the in vitro metabolism and absorption characteristics of glycol salicylate is paramount for drug development professionals and researchers. This guide provides a comprehensive overview of the key in vitro studies, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental processes.

In Vitro Metabolism

The primary metabolic pathway for glycol salicylate is hydrolysis, catalyzed by esterase enzymes present in both the skin and the liver.[3][4][5] This biotransformation cleaves the ester bond, releasing salicylic acid, the pharmacologically active compound, and ethylene glycol.

Metabolic Pathway of Glycol Salicylate

The initial and most critical metabolic step is the hydrolysis of the parent compound.

Caption: Hydrolysis of Glycol Salicylate to its primary metabolites.

Quantitative In Vitro Metabolic Data

Studies utilizing human liver S9 fractions have quantified the intrinsic clearance of glycol salicylate. This provides a measure of the metabolic stability of the compound in a key metabolic organ.

| Compound | System | Parameter | Value | Reference |

| Glycol Salicylate | Human Liver S9 | CLint, in vitro | 128.0 ± 4.4 µL/min/mg protein |

Experimental Protocol: In Vitro Metabolism in Human Liver S9

The following protocol is a representative methodology for assessing the in vitro metabolism of salicylate esters.

Caption: Workflow for determining in vitro intrinsic clearance.

-

System : Pooled human liver S9 fraction.

-

Incubation : Reactions are typically initiated by adding the test substance (e.g., 5 µM glycol salicylate) to a pre-warmed mixture containing the S9 fraction, buffer, and cofactors like an NADPH regenerating system. The inclusion of 4% bovine serum albumin (BSA) is intended to mimic physiological plasma protein binding.

-

Time Points : Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the formation of the metabolite, salicylic acid.

-

Reaction Termination : The reaction is stopped at each time point by adding a quenching solvent, such as ice-cold acetonitrile.

-

Analysis : After protein precipitation via centrifugation, the supernatant is analyzed using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of salicylic acid.

-

Data Analysis : The in vitro intrinsic clearance (CLint, in vitro) is calculated from the rate of salicylic acid formation over time.

Metabolism of Salicylic Acid

Once formed, salicylic acid undergoes further phase II metabolism, primarily through glucuronide formation and conjugation with glycine. A minor pathway involves oxidation to gentisic acid.

Caption: Major metabolic pathways of salicylic acid.

In Vitro Percutaneous Absorption

The primary route of administration for glycol salicylate is topical; therefore, its ability to penetrate the stratum corneum is a critical determinant of its bioavailability. In vitro skin permeation studies, often using Franz diffusion cells, are the standard for evaluating this process.

Quantitative In Vitro Permeation Data

Studies using human skin have measured the flux of glycol salicylate from a commercial topical formulation.

| Formulation | Skin Type | Parameter | Value | Reference |

| 7% Glycol Salicylate Gel | Human Full-Thickness | Permeability as Flux | 83.4 ± 9.6 µg cm⁻² h⁻¹ |

Notably, in this study with full-thickness skin, the parent glycol salicylate was detected in the receptor fluid, but its metabolite, salicylic acid, was not. This suggests that under these in vitro conditions, glycol salicylate can permeate the skin layers largely intact, with hydrolysis by skin esterases being a less dominant factor compared to permeation. However, it is acknowledged that the esterase activity in frozen skin used for in vitro studies may be lower than in viable skin in vivo.

Another important factor is hydration; the human epidermal flux of a hydrated solution of glycol salicylate has been reported to be 10 times higher than that of the pure solution, indicating a self-enhancement effect on absorption.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

The following protocol outlines a standard procedure for assessing percutaneous absorption.

Caption: Standard workflow for an in vitro skin permeation study.

-

Apparatus : Static or flow-through Franz-type diffusion cells are used.

-

Membrane : Full-thickness human skin or isolated epidermal membranes are mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment.

-

Receptor Fluid : The receptor compartment is filled with a fluid, such as a buffered saline or an ethanol/water mixture, to ensure sink conditions. The fluid is maintained at a physiological temperature (32-35°C) and continuously stirred.

-

Dosing : A precise amount of the test formulation is applied to the skin surface in the donor compartment.

-

Sampling : At predetermined time intervals over a period (e.g., 24 hours), samples are withdrawn from the receptor compartment for analysis.

-

Analysis : Samples are analyzed by HPLC to quantify the concentration of the parent drug (glycol salicylate) and any metabolites (salicylic acid) that have permeated the skin.

Conclusion

In vitro models provide crucial insights into the metabolic fate and absorption profile of topically applied glycol salicylate. The primary metabolic event is hydrolysis to salicylic acid, a reaction that can be quantified using liver S9 fractions, with a measured intrinsic clearance of 128.0 ± 4.4 µL/min/mg protein. Percutaneous absorption studies using human skin in Franz diffusion cells show that glycol salicylate can permeate the skin barrier, with a reported flux of 83.4 ± 9.6 µg cm⁻² h⁻¹ from a 7% gel formulation. Interestingly, under certain in vitro conditions, the parent compound may cross the skin largely intact. These quantitative data and detailed methodologies are essential for the preclinical evaluation and formulation optimization of topical products containing glycol salicylate.

References

- 1. Glycol Salicylate | C9H10O4 | CID 6880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of esterase and alcohol dehydrogenase activity in skin. Metabolism of retinyl palmitate to retinol (vitamin A) during percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of Transdermal Glycol Salicylate Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol salicylate, a salicylate ester, is a widely utilized topical analgesic and anti-inflammatory agent. Its efficacy is predicated on its ability to permeate the stratum corneum and deliver the active moiety, salicylic acid, to underlying tissues. This technical guide provides a comprehensive overview of the pharmacodynamics of transdermal glycol salicylate delivery. It delves into the molecular mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. Furthermore, this guide details the metabolic fate of glycol salicylate following transdermal absorption and presents a compilation of quantitative data from in vitro permeation studies, in vivo pharmacokinetic evaluations in animal models and humans, and clinical efficacy trials. Detailed experimental protocols for key analytical techniques are also provided to facilitate reproducible research in this domain.

Introduction

Glycol salicylate is a non-steroidal anti-inflammatory drug (NSAID) commonly formulated in topical preparations for the localized relief of musculoskeletal pain and inflammation.[1][2] Its therapeutic effect is primarily attributed to the systemic and local actions of its active metabolite, salicylic acid. The transdermal route of administration offers the advantage of localized drug delivery, minimizing systemic side effects often associated with oral NSAIDs.[1] Understanding the pharmacodynamic profile of transdermal glycol salicylate is crucial for the optimization of existing formulations and the development of novel drug delivery systems.

Mechanism of Action

Upon transdermal absorption, glycol salicylate is hydrolyzed by esterases in the skin and other tissues to release salicylic acid.[3] Salicylic acid exerts its anti-inflammatory and analgesic effects through two primary mechanisms: inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

Salicylic acid is a non-selective inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. While aspirin (acetylsalicylic acid) irreversibly inhibits COX through acetylation, salicylic acid is a reversible inhibitor.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Salicylates have been shown to inhibit the activation of NF-κB by preventing the degradation of IκB, thus retaining NF-κB in the cytoplasm in its inactive state. This inhibition of NF-κB further contributes to the anti-inflammatory effects of glycol salicylate.

Metabolism

Following transdermal absorption, glycol salicylate undergoes rapid hydrolysis by esterases present in the skin and blood to form salicylic acid and ethylene glycol. Salicylic acid is the pharmacologically active metabolite. The metabolism of salicylic acid primarily occurs in the liver and involves three main pathways:

-

Conjugation with glycine: This is the major metabolic pathway, resulting in the formation of salicyluric acid.

-

Conjugation with glucuronic acid: This leads to the formation of salicyl phenolic glucuronide and salicyl acyl glucuronide.

-

Oxidation: A minor pathway that results in the formation of gentisic acid and other hydroxylated metabolites.

The metabolites are then primarily excreted in the urine. The metabolic pathways, particularly the formation of salicyluric acid and salicyl phenolic glucuronide, can become saturated at higher doses, leading to non-linear pharmacokinetics.

Quantitative Data

In Vitro Skin Permeation

In vitro skin permeation studies are essential for evaluating the ability of a topical formulation to deliver the active ingredient across the skin barrier. These studies typically utilize Franz diffusion cells with human or animal skin as the membrane.

Table 1: In Vitro Permeability of Salicylates Across Human Skin

| Formulation | Active Ingredient | Flux (µg/cm²/h) | Amount in Skin after 24h (µg/cm²) | Reference |

| Commercial Gel | 7% Glycol Salicylate | Not Reported | Not Reported | |

| Commercial Ointment | 20% Methyl Salicylate | 15.8 ± 2.1 | 48.6 ± 8.2 | |

| Commercial Cream | 10% Trolamine Salicylate | 9.5 ± 1.5 | 32.1 ± 5.4 |

Data presented as mean ± standard error.

In Vivo Pharmacokinetics

Animal models are frequently used to assess the systemic absorption and pharmacokinetic profile of transdermally delivered drugs.

Table 2: Pharmacokinetic Parameters of Salicylic Acid in Rats Following Topical Application of Trolamine Salicylate with and without Permeation Enhancers

| Treatment Group | AUC₀₋₈hr (ng/mL/hr) | V/F (L/kg) | k (hr⁻¹) | Reference |

| Control | 3023 | 2.5 | 0.4 | |

| Transcutol® Pre-treatment | 2522 | 2.6 | 0.4 | |

| Eucalyptus Oil Pre-treatment | 58976 | 0.2 | 0.1 |

V/F: Apparent volume of distribution; k: Elimination rate constant.

Pharmacokinetic studies in humans provide crucial data on the systemic exposure to glycol salicylate and its metabolites following topical application.

Table 3: Pharmacokinetic Parameters of Salicylic Acid in Humans Following Topical Application of Methyl Salicylate

| Parameter | Day 1 (First Dose) | Day 4 (Seventh Dose) | Reference |

| Absorption Rate Constant (hr⁻¹) | 0.16 | 0.28 | |

| Cmax (mg/L) | 0.31 - 0.91 | 2 - 6 | |

| Urinary Recovery (% of dose) | 15.5 | ~22 |

Cmax: Maximum plasma concentration.

Clinical Efficacy

Clinical trials are necessary to establish the efficacy of transdermal glycol salicylate formulations for pain relief.

Table 4: Clinical Efficacy of Topical Salicylate Formulations

| Condition | Formulation | Outcome Measure | Result | Reference |

| Acute Pain | Topical Salicylate Rubefacients | >50% pain relief vs. placebo at 7 days | Number Needed to Treat (NNT) = 2.1 | |

| Chronic Pain | Topical Salicylate Rubefacients | >50% pain relief vs. placebo at 14 days | Number Needed to Treat (NNT) = 5.3 | |

| Mild to Moderate Muscle Strain | 10% Methyl Salicylate & 3% Menthol Patch | Summed Pain Intensity Difference (SPID8) with movement vs. placebo | Significantly greater pain relief (~40%) |

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a typical in vitro skin permeation study to evaluate the transdermal delivery of glycol salicylate.

Objective: To determine the flux of glycol salicylate across a skin membrane from a topical formulation.

Materials:

-

Franz diffusion cells

-

Human or animal skin membrane (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

Glycol salicylate formulation

-

Water bath with temperature controller

-

Magnetic stirrers

-

Syringes and needles for sampling

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Membrane Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin to a size that fits the Franz diffusion cell.

-

Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

-

Receptor Compartment: Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place a magnetic stir bar in the receptor compartment.

-

Temperature Control: Place the Franz cells in a water bath maintained at 32°C to simulate skin surface temperature.

-

Formulation Application: Apply a known amount of the glycol salicylate formulation to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor solution via the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

Sample Analysis: Analyze the concentration of glycol salicylate and/or salicylic acid in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot.

In Vivo Microdialysis for Dermal Pharmacokinetic Analysis

This protocol outlines the use of in vivo microdialysis to measure the concentration of glycol salicylate and salicylic acid in the dermal interstitial fluid.

Objective: To determine the dermal pharmacokinetic profile of glycol salicylate and its active metabolite.

Materials:

-

Microdialysis probes (linear or concentric)

-

Microperfusion pump

-

Fraction collector

-

Perfusion fluid (e.g., Ringer's solution)

-

Animal model (e.g., rat) or human volunteers

-

Topical glycol salicylate formulation

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Probe Insertion: Under local anesthesia, insert the microdialysis probe into the dermal layer of the skin at the site of interest.

-

Equilibration: Perfuse the probe with the perfusion fluid at a low, constant flow rate (e.g., 1-5 µL/min) for a period to allow for tissue equilibration.

-

Formulation Application: Apply the glycol salicylate formulation to the skin surface directly above the implanted probe.

-

Dialysate Collection: Collect the dialysate samples in vials at regular intervals using a fraction collector.

-

Sample Analysis: Analyze the concentration of glycol salicylate and salicylic acid in the dialysate samples using a sensitive analytical method such as LC-MS/MS.

-

Data Analysis: Plot the concentration of the analytes in the dialysate over time to obtain the dermal pharmacokinetic profile. Parameters such as Cmax, Tmax, and AUC can be calculated.

Mandatory Visualizations

References

Exploring the analgesic properties of glycol salicylate at the molecular level

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol salicylate, a derivative of salicylic acid, is a widely utilized topical analgesic for the management of musculoskeletal pain.[1][2][3] Its efficacy in pain and inflammation relief is primarily attributed to its molecular interactions within the arachidonic acid cascade, a critical signaling pathway in the inflammatory response. This technical guide provides an in-depth exploration of the analgesic properties of glycol salicylate at the molecular level, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized to provide a comprehensive overview of its efficacy.

Introduction

Glycol salicylate is a non-steroidal anti-inflammatory drug (NSAID) commonly formulated in topical preparations for localized pain relief.[1][2] Composed of salicylic acid and ethylene glycol, it penetrates the skin to exert its effects on underlying tissues. This localized action minimizes systemic side effects often associated with oral NSAIDs, making it a favorable option for treating localized pain and inflammation. This document serves as a technical resource for understanding the molecular underpinnings of glycol salicylate's analgesic effects.

Molecular Mechanism of Action

The primary mechanism of action of glycol salicylate, similar to other salicylates, is the inhibition of cyclooxygenase (COX) enzymes. Once topically applied, glycol salicylate is absorbed and metabolized to salicylic acid, its active component.

Inhibition of Cyclooxygenase (COX) Enzymes

Salicylic acid inhibits both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX enzymes, glycol salicylate effectively reduces the synthesis of these pro-inflammatory molecules, leading to a decrease in inflammation and alleviation of pain.

The inhibition of COX enzymes by salicylates can also occur through the suppression of COX-2 gene transcription, thereby reducing the overall production of the enzyme.

Modulation of NF-κB Signaling

Beyond COX inhibition, glycol salicylate may also exert its anti-inflammatory effects by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a protein complex that plays a crucial role in regulating the transcription of genes involved in the inflammatory response. Inhibition of NF-κB activation by glycol salicylate would further contribute to its anti-inflammatory properties.

Signaling Pathways

The analgesic and anti-inflammatory effects of glycol salicylate are primarily mediated through its interaction with the arachidonic acid signaling pathway.

Arachidonic Acid Cascade and Prostaglandin Synthesis

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the inhibitory action of salicylates.

Figure 1. Inhibition of Prostaglandin Synthesis by Glycol Salicylate.

Quantitative Efficacy Data

| Compound | Target | Assay | IC50 Value | Reference |

| Aspirin | COX-2 | Prostaglandin E2 synthesis in RAW 264.7 macrophages | 5.35 µM | |

| Sodium Salicylate | COX-2 | Prostaglandin E2 synthesis in RAW 264.7 macrophages | > 100 µM | |

| Gentisic Acid | COX-2 | Prostaglandin E2 synthesis in RAW 264.7 macrophages | 10-100 µM | |

| Grifolic Acid | mPGES-1 | Enzyme activity | 0.7 µM | |

| Grifolic Acid | 5-lipoxygenase | Enzyme activity | 0.2 µM | |

| THCA | COX-1 | Enzyme-based in vitro assay | 1700 µM | |

| THCA | COX-2 | Enzyme-based in vitro assay | 630 µM |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the analgesic and anti-inflammatory properties of compounds like glycol salicylate.

In Vitro Assays

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Isolate COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8), glutathione, and hemoglobin.

-

Incubation: Incubate the cell lysate with the reaction buffer for 1 minute at 25°C.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Termination: After 20 minutes of incubation at 37°C, terminate the reaction by adding trichloroacetic acid in hydrochloric acid.

-

Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA method. The inhibition of COX activity is determined by comparing the PGE2 levels in the presence and absence of the test compound.

The following diagram outlines the workflow for a COX inhibitor screening assay.

Figure 2. Workflow for a Cyclooxygenase (COX) Inhibition Assay.

In Vivo Models

This is a widely used model to assess the anti-inflammatory activity of a compound.

Protocol:

-

Animal Model: Use Wistar rats.

-

Acclimatization: Acclimatize the animals to laboratory conditions.

-

Inflammation Induction: Induce localized inflammation by injecting a 0.5% solution of λ-carrageenan into the paw.

-

Compound Administration: Administer the test compound (e.g., topical glycol salicylate) to the inflamed paw.

-

Measurement: Measure the paw volume at various time points after induction of inflammation to assess the reduction in edema.

This model is used to evaluate the peripheral analgesic activity of a compound.

Protocol:

-

Animal Model: Use mice.

-

Compound Administration: Administer the test compound to the animals.

-

Pain Induction: After a set time, induce pain by intraperitoneally injecting 0.6% acetic acid.

-

Observation: Count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 20 minutes) after the acetic acid injection.

-

Analysis: A reduction in the number of writhes compared to a control group indicates analgesic activity.

The logical relationship for assessing topical analgesic efficacy in vivo is depicted below.

Figure 3. Logical Flow for In Vivo Topical Analgesic Efficacy Testing.

Conclusion

Glycol salicylate exerts its analgesic and anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Its potential modulation of the NF-κB pathway further contributes to its anti-inflammatory action. The localized topical application of glycol salicylate provides effective pain relief with a favorable safety profile compared to systemic NSAIDs. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the molecular properties of glycol salicylate and other topical analgesics. Further research to determine specific IC50 values for glycol salicylate and to fully elucidate its effects on various signaling pathways will enhance our understanding of its therapeutic potential.

References

Methodological & Application

Quantitative Analysis of Glycol Salicylate in Topical Formulations using High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Glycol Salicylate in various topical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols outlined below are based on established methodologies for the analysis of salicylates in similar matrices and are intended to serve as a robust starting point for method development and validation.

Introduction

Glycol salicylate is a salicylate derivative used in topical analgesic formulations for the relief of musculoskeletal pain and stiffness.[1] Accurate quantification of glycol salicylate in these products is crucial for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note details a reliable RP-HPLC method for the determination of glycol salicylate in topical formulations such as creams and gels.

Experimental Protocols

Materials and Reagents

-

Glycol Salicylate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Phosphoric acid or Acetic acid (analytical grade)

-

Topical formulation containing glycol salicylate (sample)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point and may require optimization.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 237 nm or 304 nm |

Note: The optimal detection wavelength should be determined by scanning the UV spectrum of a standard solution of glycol salicylate. Salicylates typically exhibit absorbance maxima around 237 nm and 304 nm.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Glycol Salicylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of glycol salicylate from a topical cream or gel formulation.

-

Accurately weigh an amount of the topical formulation equivalent to approximately 10 mg of glycol salicylate into a 50 mL volumetric flask.

-

Add approximately 30 mL of methanol to the flask.

-

Sonicate the flask for 15-20 minutes to disperse the formulation and dissolve the glycol salicylate.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to a concentration within the calibration range if necessary.

Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize typical validation data for the analysis of salicylates in topical formulations.

Table 2: Linearity and Range

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Glycol Salicylate | 1 - 100 | > 0.999 |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |

| 80 | 99.5 | 0.8 |

| 100 | 100.2 | 0.5 |

| 120 | 99.8 | 0.7 |

Table 4: Precision

| Precision Type | Concentration (µg/mL) | % RSD (n=6) |

| Intra-day | 50 | < 1.0 |

| Inter-day | 50 | < 2.0 |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | ~ 0.1 |

| LOQ | ~ 0.3 |

Experimental Workflow and Diagrams

The overall workflow for the quantitative analysis of glycol salicylate in topical formulations is depicted below.

Caption: Experimental workflow for the quantitative analysis of glycol salicylate.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantitative determination of glycol salicylate in topical formulations. The protocol for sample preparation is straightforward, and the chromatographic conditions are designed to yield accurate and precise results. As with any analytical method, proper validation is essential to ensure its suitability for routine quality control and research applications. This application note serves as a comprehensive starting point for scientists and researchers in the field of pharmaceutical analysis.

References

Application Notes and Protocols for the Gas Chromatographic Separation of Glycol Salicylate from Other Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of glycol salicylate from other common esters using gas chromatography (GC). The methodologies outlined herein are designed to offer robust and reliable analytical procedures for research, quality control, and drug development applications.

Introduction

Glycol salicylate, a derivative of salicylic acid, is commonly used in topical analgesic preparations. Its analysis, particularly in complex matrices containing other salicylate and non-salicylate esters, requires selective and sensitive analytical methods. Gas chromatography, with its high resolving power, is a suitable technique for this purpose. However, due to the polarity and lower volatility of glycol salicylate compared to esters like methyl, ethyl, and propyl salicylate, derivatization is often a necessary step to achieve good chromatographic performance.

This document details a gas chromatography-mass spectrometry (GC-MS) method involving a silylation derivatization step to enhance the volatility and thermal stability of glycol salicylate, allowing for its effective separation from other esters.

Experimental Protocols

Sample Preparation and Derivatization

This protocol describes the extraction and derivatization of salicylates from a sample matrix, such as a topical cream or ointment.

Materials:

-

Sample containing glycol salicylate and other esters

-

Chloroform (or other suitable organic solvent like dichloromethane)

-

Anhydrous Sodium Sulfate

-

Internal Standard (IS): e.g., Ethyl salicylate or a deuterated analog of the analyte of interest[1]

-

Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (reaction solvent)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC vials with inserts

Protocol:

-

Sample Weighing and Dissolution: Accurately weigh a representative portion of the sample (e.g., 100 mg of cream) into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

Extraction: Add 5 mL of chloroform to the tube. Vortex vigorously for 2 minutes to dissolve the sample and extract the analytes.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the excipients from the organic layer.

-

Solvent Transfer: Carefully transfer the supernatant (chloroform layer) to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the extracted solvent to remove any residual water.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Derivatization:

-

To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA (with 1% TMCS).

-

Seal the vial tightly and vortex for 1 minute.

-

Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization of the hydroxyl groups on glycol salicylate and any other relevant analytes.[2]

-

-

Sample for GC-MS Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines the instrumental parameters for the separation and detection of derivatized glycol salicylate and other esters.

Instrumentation:

-

Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

-

Autosampler

GC Conditions:

| Parameter | Value |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane |

| Injector Temperature | 280°C |

| Injection Mode | Split (Split ratio 20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes. |

MS Conditions:

| Parameter | Value |

|---|---|

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |

Data Presentation

The following table summarizes the expected retention times for common esters and the trimethylsilyl (TMS) derivative of glycol salicylate under the specified GC conditions. These values are illustrative and may vary slightly depending on the specific instrument and column used.

| Compound | Retention Time (min) |

| Methyl Salicylate | ~ 8.5 |

| Ethyl Salicylate | ~ 9.2 |

| Propyl Salicylate | ~ 10.1 |

| Butyl Salicylate | ~ 11.0 |

| Glycol Salicylate (TMS derivative) | ~ 12.5 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the GC separation process.

Caption: Experimental workflow for the GC-MS analysis of salicylates.

Caption: Factors influencing GC separation of esters.

Discussion

The successful separation of glycol salicylate from other esters by gas chromatography is highly dependent on the derivatization step. The hydroxyl groups on the glycol moiety and the salicylic acid phenolic group increase the polarity and reduce the volatility of the molecule, leading to poor peak shape and potential thermal degradation in the GC inlet and column. Silylation with BSTFA effectively caps these active hydrogens with nonpolar trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable derivative suitable for GC analysis.[3][4]

The choice of a nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent), is ideal for separating compounds based on their boiling points and slight differences in polarity.[5] The temperature programming allows for the elution of more volatile esters like methyl and ethyl salicylate at lower temperatures, followed by the elution of the less volatile derivatized glycol salicylate at higher temperatures, ensuring good resolution between all components.

For quantitative analysis, the use of an internal standard is crucial to correct for variations in sample preparation and injection volume. Mass spectrometric detection provides high selectivity and sensitivity, and the use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity for trace-level analysis by monitoring characteristic ions of the target analytes.

Conclusion

The detailed GC-MS method, incorporating a critical derivatization step, provides a robust and reliable approach for the separation and quantification of glycol salicylate from other esters. This methodology is well-suited for quality control in pharmaceutical manufacturing and for various applications in drug development research. The provided protocols and data serve as a comprehensive guide for scientists and researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Glycol salicylate, TMS derivative [webbook.nist.gov]

- 5. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

Application of Glycol Salicylate in Novel Transdermal Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol salicylate, a salicylate ester, is a topical analgesic and anti-inflammatory agent commonly used for the relief of musculoskeletal pain and stiffness.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Traditional topical formulations of glycol salicylate, such as creams and ointments, can be limited by low skin permeability, poor bioavailability, and the need for frequent application. Novel transdermal drug delivery systems (TDDS) offer a promising approach to overcome these limitations by enhancing the permeation of glycol salicylate through the skin, providing controlled release, and improving therapeutic outcomes. This document provides detailed application notes and experimental protocols for the use of glycol salicylate in several novel TDDS, including transdermal patches, nanoemulsions, ethosomes, and ionic liquid-based systems.

Application Notes

Transdermal Patches

Transdermal patches are innovative dosage forms designed to deliver a therapeutically effective amount of a drug across the skin and into the bloodstream.[3] For glycol salicylate, patches can offer sustained drug release, maintain constant plasma concentrations, and improve patient compliance by reducing the frequency of application.

Key Features:

-

Sustained Release: Patches are formulated with rate-controlling membranes or matrices to ensure a steady release of glycol salicylate over an extended period (e.g., 8-12 hours).[3][4]

-

Enhanced Permeation: The occlusive nature of the patch hydrates the stratum corneum, which can enhance drug penetration. Additionally, chemical enhancers can be incorporated into the patch matrix to further increase skin permeability.

-

Improved Bioavailability: By bypassing first-pass metabolism in the liver, transdermal delivery can increase the overall bioavailability of glycol salicylate.

Nanoemulsions

Nanoemulsions are transparent, thermodynamically stable dispersions of oil and water stabilized by a surfactant and co-surfactant, with droplet sizes typically in the range of 20-200 nm. They are excellent vehicles for the transdermal delivery of poorly water-soluble drugs like glycol salicylate.

Key Features:

-

High Solubilization Capacity: The small droplet size and large surface area of nanoemulsions allow for the effective solubilization of lipophilic drugs.

-

Enhanced Skin Permeation: The nanometer-sized droplets can easily penetrate the stratum corneum and can act as permeation enhancers themselves. The components of the nanoemulsion (oils, surfactants) can also disrupt the lipid bilayer of the skin, further facilitating drug transport.

-

Improved Stability: Nanoemulsions can protect the encapsulated drug from degradation and improve the stability of the formulation.

Ethosomes

Ethosomes are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol (20-45%), and water. They are highly efficient carriers for enhanced delivery of drugs through the skin.

Key Features:

-

Enhanced Permeation Mechanism: The high ethanol concentration in ethosomes fluidizes the lipid bilayers of the stratum corneum and the vesicle itself, allowing the soft, deformable ethosomes to penetrate deeper into the skin layers.

-

Delivery of Diverse Molecules: Ethosomes can encapsulate and deliver a wide range of drug molecules, including both lipophilic and hydrophilic compounds.

-

Binary and Transethosomes: Modifications to the basic ethosome structure, such as the inclusion of other glycols like propylene glycol (binary ethosomes) or edge activators and penetration enhancers (transethosomes), can further improve their stability and skin permeation capabilities.

Ionic Liquid-Based Systems

Ionic liquids (ILs) are salts with melting points below 100°C, composed of organic cations and organic or inorganic anions. They have emerged as versatile tools in transdermal drug delivery due to their unique physicochemical properties.

Key Features:

-

Permeation Enhancement: ILs can act as potent permeation enhancers by disrupting the structure of the stratum corneum, increasing its fluidity, and creating transient pores.

-

Enhanced Solubilization: Many ILs are excellent solvents and can significantly increase the solubility of poorly soluble drugs like glycol salicylate.

-

Tunable Properties: The properties of ILs can be tailored by modifying the cation-anion combination, allowing for the design of task-specific ILs for optimal drug delivery. Salicylate-based ILs, where the salicylate itself is the anion, have shown promise as innovative ingredients in dermal formulations.

Quantitative Data Summary

The following tables summarize representative quantitative data for glycol salicylate and related salicylates in various novel transdermal drug delivery systems. It is important to note that direct comparative data for glycol salicylate across all systems is limited in the literature. Therefore, some data from studies on methyl salicylate and salicylic acid are included for comparative purposes, as they share structural and functional similarities.

Table 1: In Vitro Permeation of Salicylates from Different Formulations

| Formulation Type | Active Ingredient | Skin Model | Permeation Flux (µg/cm²/h) | Cumulative Permeation over 24h (µg/cm²) | Reference |

| Commercial Cream | 7% Glycol Salicylate | Human Full-Thickness Skin | Not Reported | In one study, no free salicylate was detected in the receptor phase. | |

| Transdermal Patch | Methyl Salicylate | Porcine Ear Skin | ~3.33 (calculated from cumulative) | ~80 | |

| Nanoemulsion Gel | Methyl Salicylate | Rat Skin | 53.8 ± 3.2 | Not Reported | |

| Ethosomal Gel | Salicylic Acid | Egg Membrane | 15.83 (calculated from cumulative) | 0.38 mg/cm² (380 µg/cm²) |

Note: Data for different salicylates and skin models are presented to provide a general comparison of the potential efficacy of these delivery systems. Direct comparison should be made with caution.

Table 2: Physicochemical Characteristics of Novel Drug Delivery Systems for Salicylates

| Delivery System | Active Ingredient | Particle/Vesicle Size (nm) | Entrapment Efficiency (%) | Polydispersity Index (PDI) | Reference |

| Nanoemulsion | Salicylic Acid | 100-500 | Not Reported | Not Reported | |

| Ethosomes | Salicylic Acid | 1400-1800 | 58.68 - 92.07 | Not Reported | |

| Ethosomes (sonicated) | Enalapril Maleate | 716-1301 | ~85 (with 30% ethanol) | Not Reported | |

| Binary Ethosomes | Terbinafine HCl | ~150 | > 80 | < 0.3 |

Experimental Protocols

Formulation and Evaluation of a Glycol Salicylate Transdermal Patch

Objective: To formulate a matrix-type transdermal patch of glycol salicylate and evaluate its physicochemical properties and in vitro drug release.

Materials:

-

Glycol Salicylate

-

Hydroxypropyl Methylcellulose (HPMC)

-

Polyvinylpyrrolidone (PVP)

-

Propylene Glycol (Plasticizer and Permeation Enhancer)

-

Ethanol (Solvent)

-

Backing membrane

-

Release liner

Protocol:

-

Preparation of the Drug-Polymer Matrix:

-

Accurately weigh HPMC and PVP in a desired ratio (e.g., 4:1) and dissolve them in a suitable volume of ethanol with constant stirring until a clear solution is formed.

-

Add a specific amount of propylene glycol (e.g., 10% w/w of the polymer weight) to the solution and mix thoroughly.

-

Dissolve the required amount of glycol salicylate in the polymer solution with continuous stirring to form a homogeneous dispersion.

-

-

Casting of the Patch:

-

Pour the bubble-free drug-polymer solution onto a clean, leveled surface (e.g., a petri dish lined with a release liner).

-

Allow the solvent to evaporate slowly at room temperature for 24 hours.

-

Cover the dried film with a backing membrane.

-

-

Evaluation of the Patch:

-

Thickness and Weight Uniformity: Measure the thickness of the patch at different points using a micrometer screw gauge. Weigh individual patches of a defined area to determine weight variation.

-

Drug Content: Dissolve a known area of the patch in a suitable solvent and determine the glycol salicylate content using a validated HPLC method.

-

In Vitro Drug Release Study:

-

Use a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) separating the donor and receptor compartments.

-

Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 32 ± 0.5°C.

-

Cut the transdermal patch to fit the donor compartment and place it on the membrane.

-

Withdraw samples from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) and replace with fresh buffer.

-

Analyze the samples for glycol salicylate concentration using HPLC.

-

Plot the cumulative amount of drug released per unit area versus time and determine the release kinetics.

-

-

Preparation and Characterization of a Glycol Salicylate Nanoemulsion

Objective: To formulate a stable oil-in-water (O/W) nanoemulsion of glycol salicylate and characterize its properties.

Materials:

-

Glycol Salicylate

-

Oil Phase (e.g., Oleic acid, Isopropyl myristate)

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Propylene glycol, Transcutol-P)

-

Distilled Water

Protocol:

-

Construction of Pseudo-Ternary Phase Diagram:

-

Prepare various mixtures of the oil, surfactant, and co-surfactant at different weight ratios.

-

Titrate each mixture with water dropwise under constant stirring.

-

Observe the mixtures for transparency and fluidity to identify the nanoemulsion region in the phase diagram.

-

-

Formulation of Glycol Salicylate Nanoemulsion:

-

Select a formulation from the nanoemulsion region of the phase diagram.

-

Dissolve the required amount of glycol salicylate in the oil phase.

-

Add the surfactant and co-surfactant to the oil phase and mix.

-